molecular formula C21H12N6S2 B11457298 7-[(2-phenylquinazolin-4-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

7-[(2-phenylquinazolin-4-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No.: B11457298
M. Wt: 412.5 g/mol
InChI Key: HYUOSZDKIXENLG-UHFFFAOYSA-N
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Description

7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE is a complex heterocyclic compound that combines multiple aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interfere with signaling pathways involved in cell growth and survival, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE is unique due to its combination of quinazoline and imidazo[4,5-e][2,1,3]benzothiadiazole scaffolds, which confer distinct biological activities and chemical reactivity. This structural uniqueness allows for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C21H12N6S2

Molecular Weight

412.5 g/mol

IUPAC Name

7-(2-phenylquinazolin-4-yl)sulfanyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole

InChI

InChI=1S/C21H12N6S2/c1-2-6-12(7-3-1)19-22-14-9-5-4-8-13(14)20(25-19)28-21-23-15-10-11-16-18(17(15)24-21)27-29-26-16/h1-11,26H

InChI Key

HYUOSZDKIXENLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SC4=NC5=CC=C6C(=NSN6)C5=N4

Origin of Product

United States

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